molecular formula C10H17ClN4O2 B13228249 N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide hydrochloride

N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide hydrochloride

Cat. No.: B13228249
M. Wt: 260.72 g/mol
InChI Key: RHNOJFVMEZQRPX-UHFFFAOYSA-N
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Description

N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide hydrochloride is a synthetic organic compound featuring a piperidine core substituted at the 4-position with both a 5-methyl-1,2,4-oxadiazole ring and an acetamide group. The compound’s molecular formula is C10H17ClN4O2, with a molecular weight of 260.73 g/mol . Its structural components include:

  • A piperidine ring (6-membered nitrogen-containing heterocycle), providing conformational rigidity.
  • A 5-methyl-1,2,4-oxadiazole moiety, a heterocycle known for metabolic stability and hydrogen-bonding capacity.

Properties

Molecular Formula

C10H17ClN4O2

Molecular Weight

260.72 g/mol

IUPAC Name

N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide;hydrochloride

InChI

InChI=1S/C10H16N4O2.ClH/c1-7(15)13-10(3-5-11-6-4-10)9-12-8(2)16-14-9;/h11H,3-6H2,1-2H3,(H,13,15);1H

InChI Key

RHNOJFVMEZQRPX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2(CCNCC2)NC(=O)C.Cl

Origin of Product

United States

Preparation Methods

Piperidine Core Functionalization

The piperidine scaffold is typically synthesized via Buchwald–Hartwig amination or cyclization of amino alcohols . For example, in, ethyl piperidin-4-carboxylate derivatives were prepared by reacting 4-chlorobenzenesulfonyl chloride with piperidin-4-carboxylate esters under alkaline conditions. Adapting this approach:

  • Step 1 : Ethyl piperidin-4-carboxylate is sulfonylated or acylated to introduce protective groups.
  • Step 2 : Hydrolysis of the ester group yields piperidin-4-carboxylic acid, which is converted to the corresponding amide via coupling reagents (e.g., EDC·HCl, HOBt).

1,2,4-Oxadiazole Ring Formation

The 5-methyl-1,2,4-oxadiazole moiety is synthesized via cyclization of amidoximes with acylating agents . A representative method from involves:

  • Step 3 : Reaction of a hydrazide intermediate (e.g., 2-(4-isobutylphenyl)propane hydrazide) with methyl isothiocyanate under alkaline conditions to form a triazole-thiol. For oxadiazoles, amidoxime intermediates are cyclized with acetyl chloride or acetic anhydride to form the 1,2,4-oxadiazole ring.

Example Protocol :

  • Prepare piperidin-4-carboxamidoxime by treating piperidin-4-carboxamide with hydroxylamine.
  • Cyclize with acetyl chloride in the presence of a base (e.g., pyridine) to yield 5-methyl-1,2,4-oxadiazol-3-yl-piperidine.

Acetamide Formation and Salt Preparation

The acetamide group is introduced via nucleophilic acylation , followed by HCl salt formation:

  • Step 4 : React the 4-amino-piperidine-oxadiazole intermediate with acetic anhydride in dichloromethane, catalyzed by DMAP.
  • Step 5 : Precipitate the hydrochloride salt by treating the free base with HCl gas in diethyl ether.

Synthetic Pathway Summary

Step Reaction Type Reagents/Conditions Yield* Reference
1 Piperidine ester synthesis Ethyl piperidin-4-carboxylate, Na2CO3, H2O 85%
2 Amidation EDC·HCl, HOBt, DMF 78%
3 Amidoxime cyclization Acetyl chloride, pyridine, RT 65%
4 Acetylation Acetic anhydride, DMAP, CH2Cl2 90%
5 Salt formation HCl gas, diethyl ether 95%

*Yields are extrapolated from analogous reactions in cited sources.

Analytical Data

Key characterization data for intermediates and final compounds (based on and):

  • IR Spectroscopy :
    • 1,2,4-Oxadiazole C=N stretch: ~1600 cm⁻¹
    • Acetamide C=O: ~1660 cm⁻¹
  • 1H-NMR (CDCl3):
    • Piperidine H-4: δ 2.93–2.97 (m)
    • Oxadiazole CH3: δ 2.45 (s)
    • Acetamide CH3: δ 1.98 (s)

Optimization Insights

  • Cyclization Efficiency : Using T3P® (propanephosphonic anhydride) as a coupling agent improves oxadiazole yields (up to 92%) compared to traditional POCl3.
  • Green Chemistry : Microwave-assisted cyclodehydration reduces reaction time from hours to minutes.

Chemical Reactions Analysis

N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide hydrochloride is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The mechanism of action of N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving hydrogen bonding and electrostatic interactions with target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs, highlighting molecular features and substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents Structural Features
N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide hydrochloride C10H17ClN4O2 260.73 N/A 5-methyl-1,2,4-oxadiazole, acetamide Piperidine dual substitution; compact framework
N-(5-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide C23H25ClN4O3 440.93 5.221 4-methoxyphenyl, chloro, methylphenyl Extended aromatic system; methoxy enhances lipophilicity
(4-chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride C10H11Cl2N3O ~259.9 N/A 4-chlorophenyl, methanamine Chlorophenyl substitution; smaller molecular framework
N-(5-chloro-2-methoxyphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide C23H25ClN4O3 440.9 N/A p-tolyl, methoxyphenyl Steric bulk from tolyl group; impacts receptor binding
N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride C10H17ClN4O2 260.73 N/A Pyrrolidine ring 5-membered ring reduces rigidity compared to piperidine
Key Observations:

Piperidine vs.

Aromatic Substituents : Compounds with 4-methoxyphenyl or p-tolyl groups (e.g., ) exhibit higher molecular weights (~440 g/mol) and logP values (~5.2), suggesting increased lipophilicity and possible blood-brain barrier penetration.

Chlorine Substitution : The presence of chlorine (e.g., ) may enhance receptor affinity through electron-withdrawing effects, though it can also increase metabolic stability risks.

Pharmacological Implications

While explicit pharmacological data for the target compound is unavailable, structural analogs provide insights:

  • Serotonin (5-HT) Receptor Modulation: Compounds with 1,2,4-oxadiazole and piperidine motifs (e.g., ’s GR 127935) are known to target 5-HT receptors, particularly 5-HT1 and 5-HT4 subtypes .

Biological Activity

N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₁₇ClN₄O₂
  • Molar Mass : 260.72 g/mol
  • CAS Number : [not provided in the sources]

The compound exhibits biological activity primarily through its interaction with various biological targets. The oxadiazole moiety is known for its role in enhancing the pharmacological profile of compounds, often contributing to antimicrobial and anticancer activities. The piperidine ring is associated with several therapeutic effects, including analgesic and antipsychotic actions.

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated:

  • Minimum Inhibitory Concentration (MIC) : The compound has shown effective MIC values against various pathogens. For example, similar compounds have reported MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
PathogenMIC (μg/mL)MBC (μg/mL)Activity Level
Staphylococcus aureus0.22-Strong
Staphylococcus epidermidis0.25-Strong
Escherichia coli--Moderate to Weak
Salmonella typhi--Moderate

Enzyme Inhibition

The compound is also noted for its enzyme inhibitory activity:

  • Acetylcholinesterase (AChE) Inhibition : Similar derivatives have shown strong inhibitory effects on AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's .
Compound IDIC50 (μM)
7l2.14 ± 0.003
7m0.63 ± 0.001

Anticancer Activity

Recent studies have identified derivatives of this compound as agonists for human caseinolytic protease P (HsClpP), indicating potential applications in cancer therapy:

  • HsClpP Agonism : Activation of HsClpP has been linked to improved mitochondrial function and apoptosis in cancer cells, making it a promising target for hepatocellular carcinoma treatment .

Case Studies

  • In Vitro Studies : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria while showing moderate effects against Gram-negative strains .
  • Docking Studies : Computational studies indicated favorable binding interactions between the compound and target proteins involved in bacterial resistance mechanisms, supporting its potential as an antimicrobial agent .

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